molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11682148
M. Wt: 364.5 g/mol
InChI Key: OFTBZMMGENQGHO-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with phenyl and dimethylphenyl substituents

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate β-alanines with urea or potassium thiocyanate . The reaction conditions often require heating and the use of solvents such as ethanol or acetic anhydride. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include other thienopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24)

InChI Key

OFTBZMMGENQGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C

Origin of Product

United States

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